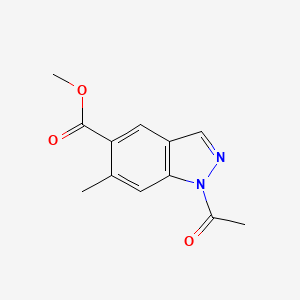
methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate
Cat. No. B8390445
M. Wt: 232.23 g/mol
InChI Key: CJBJRTDUFGBNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199147B2
Procedure details


Acetic anhydride (0.85 ml, 9.01 mmol), n-butylammonium bromide (0.0502 g, 0.156 mmol) and potassium acetate (0.587 g, 5.98 mmol) were added to a solution of methyl 4-(acetylamino)-2,5-dimethylbenzoate (0.661 g, 2.99 mmol) in ethyl acetate (5 ml), followed by adding thereto a solution of isoamyl nitrite (0.0458 g, 3.91 mmol) in ethyl acetate (2 ml), and the resulting mixture was stirred for 8 hours with heating under reflux. Water was added thereto, followed by extraction with ethyl acetate (three times), and the extract solution was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1). The solid thus obtained was suspended in hexane and stirred to be washed, and then it was collected by filtration and dried under reduced pressure to obtain methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate (0.0731 g, 11%).

Name
n-butylammonium bromide
Quantity
0.0502 g
Type
reactant
Reaction Step One

Name
potassium acetate
Quantity
0.587 g
Type
reactant
Reaction Step One

Name
methyl 4-(acetylamino)-2,5-dimethylbenzoate
Quantity
0.661 g
Type
reactant
Reaction Step One






Yield
11%
Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[Br-].C([NH3+:13])CCC.C([O-])(=O)C.[K+].[C:19]([NH:22][C:23]1[C:32]([CH3:33])=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=1)(=[O:21])[CH3:20].N(OCCC(C)C)=O>C(OCC)(=O)C.CCCCCC.O>[C:19]([N:22]1[C:23]2[C:32](=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=2)[CH:33]=[N:13]1)(=[O:21])[CH3:20] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
n-butylammonium bromide
|
|
Quantity
|
0.0502 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(CCC)[NH3+]
|
|
Name
|
potassium acetate
|
|
Quantity
|
0.587 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
methyl 4-(acetylamino)-2,5-dimethylbenzoate
|
|
Quantity
|
0.661 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.0458 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate (three times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract solution was dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
to be washed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.0731 g | |
| YIELD: PERCENTYIELD | 11% | |
| YIELD: CALCULATEDPERCENTYIELD | 201.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
